molecular formula C8H7F3N2O2 B1597222 2-(Trifluoromethoxy)benzamidoxime CAS No. 63968-84-3

2-(Trifluoromethoxy)benzamidoxime

Cat. No. B1597222
CAS RN: 63968-84-3
M. Wt: 220.15 g/mol
InChI Key: KGHGHEPVWUOJAZ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of trifluoromethoxy compounds, including 2-(Trifluoromethoxy)benzamidoxime, involves the use of trifluoromethyl ethers. These ethers are increasingly being used in pharmaceutical research due to their stability, lipophilicity, and high electronegativity . A new and efficient method has been developed for the synthesis of 2-trifluoromethyl benzimidazoles, benzoxazoles, and benzothiazoles by the condensation of diamines or amino (thio)phenols with in situ generated CF3CN .


Molecular Structure Analysis

The molecular structure of 2-(Trifluoromethoxy)benzamidoxime consists of a benzene ring with a trifluoromethoxy group (OCF3) and an amidoxime group (C(=NOH)NH2) attached to it .


Chemical Reactions Analysis

The trifluoromethoxy group in 2-(Trifluoromethoxy)benzamidoxime is becoming more important in both agrochemical research and pharmaceutical chemistry . It is used as a reactant in the synthesis of oxadiazoles .


Physical And Chemical Properties Analysis

The trifluoromethoxy group confers increased stability and lipophilicity to the compound, in addition to its high electronegativity . The compound’s density and freezing point have been determined .

Scientific Research Applications

Synthesis and Biological Activity

2-(Trifluoromethoxy)benzamidoxime and its derivatives have been investigated extensively in various fields of scientific research, primarily focusing on their synthesis and potential biological activities. A significant body of research has been dedicated to exploring the synthesis of benzamides characterized by trifluoroethoxy ring substituents. These compounds, including derivatives of 2,5-bis(2,2,2-trifluoroethoxy)benzamide, have shown promising antiarrhythmic activities in preclinical studies. The potency of these compounds as antiarrhythmic agents has been linked to the basicity of the amine nitrogen and the nature of the link between the heterocycle and amide nitrogen, highlighting the structural specificity required for their biological activity (Banitt et al., 1977).

Chemical Synthesis Innovations

Research has also focused on the development of novel chemical synthesis techniques involving benzamidoxime derivatives. For instance, a stable, neutral organic salt known as 2-benzyloxy-1-methylpyridinium triflate has been introduced for the benzylation of alcohols, demonstrating the utility of benzamidoxime derivatives in facilitating chemical reactions (Poon & Dudley, 2006). Similarly, the development of acid-catalyzed O-benzylating agents like 2,4,6-tris(benzyloxy)-1,3,5-triazine (TriBOT) showcases the versatility of benzamidoxime derivatives in synthetic chemistry, offering efficient and economically viable routes for the synthesis of benzyl ethers (Yamada, Fujita, & Kunishima, 2012).

Medicinal Chemistry Applications

In the realm of medicinal chemistry, the structural manipulation of benzamidoxime derivatives has led to the discovery of compounds with significant therapeutic potential. For example, the exploration of N-hydroxylated amidines (amidoximes) and their phase 2 metabolites has shed light on the biotransformation processes relevant to detoxification pathways, offering insights into the design of safer pharmaceutical agents (Clement, Christiansen, & Girreser, 2001). Moreover, the synthesis of primary amides via copper-catalyzed aerobic decarboxylative ammoxidation of phenylacetic acids with ammonia in water highlights the application of benzamidoxime derivatives in the synthesis of primary benzamides, a class of compounds with broad applicability in drug development (Song, Feng, & Yang, 2014).

Safety And Hazards

2-(Trifluoromethoxy)benzamidoxime is considered hazardous according to the 2012 OSHA Hazard Communication Standard. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Future Directions

The trifluoromethoxy group is finding increased utility as a substituent in bioactives, but it is still perhaps the least well understood fluorine substituent in currency . More research is needed to fully understand the properties and potential applications of 2-(Trifluoromethoxy)benzamidoxime.

properties

IUPAC Name

N'-hydroxy-2-(trifluoromethoxy)benzenecarboximidamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7F3N2O2/c9-8(10,11)15-6-4-2-1-3-5(6)7(12)13-14/h1-4,14H,(H2,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGHGHEPVWUOJAZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=NO)N)OC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)/C(=N/O)/N)OC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7F3N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Trifluoromethoxy)benzamidoxime

Synthesis routes and methods

Procedure details

Hydroxylamine (Fluka 55458; 50% in water; 4.81 mL; 80.16 mmol; 5 eq.) was added to a solution of 2-(trifluoromethoxy)benzonitrile (Apollo PC7438E; 3 g; 16.03 mmol; 1 eq.) in EtOH (20 mL) and the reaction mixture was stirred at 60° C. for 10 hours. Evaporation in vacuo gave a white solid, which was further dried under high vacuum to afford the title compound (3.30 g, 94%) as a white solid.
Quantity
4.81 mL
Type
reactant
Reaction Step One
Quantity
3 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Yield
94%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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